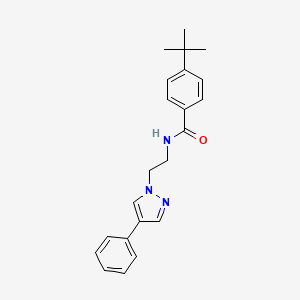![molecular formula C23H15F6N3S B2753678 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-00-7](/img/structure/B2753678.png)
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C23H15F6N3S and its molecular weight is 479.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanistic Insights and Catalytic Applications
The study of hydrazone linkages and their applications in catalysis and material science provides a foundation for understanding the potential applications of specific compounds such as 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone. For instance, the work on vanadium-catalyzed sulfenylation of indoles with thiols highlights the utility of similar structures in synthesizing sulfanyl derivatives under molecular oxygen, suggesting potential pathways for functionalizing indoles in a manner that might be relevant for derivatives like the compound (Maeda, Y., et al., 2004).
Additionally, the creation of covalent organic frameworks (COFs) through hydrazone linkages, as demonstrated by Uribe-Romo et al. (2011), points to the potential of utilizing hydrazone functionalities in the design of porous materials with high chemical and thermal stability. This suggests the compound could be explored for its ability to form or integrate into novel COFs with unique properties (Uribe-Romo, F., et al., 2011).
Organic Synthesis and Heterocyclic Chemistry
The study of the molecular structures of hydrazones reveals insights into their conformational diversity and intermolecular interactions, which are crucial for designing compounds with specific optical or electronic properties. For example, Lindgren et al. (2013) provide a comprehensive analysis of hydrazones' structures, highlighting the importance of understanding these molecules' conformational and bonding characteristics. This knowledge is directly applicable to optimizing the synthesis and application of complex molecules like this compound in various fields, including pharmaceuticals and materials science (Lindgren, E., et al., 2013).
Moreover, the radical cyclization in heterocycle synthesis, as explored by Miyata et al. (2002), demonstrates the potential for innovative synthetic routes involving sulfanyl radical addition-cyclization. This method could be relevant for constructing cyclic compounds with similar backbones or functional groups to the target compound, providing a pathway for the synthesis of novel heterocyclic structures with potential applications in drug discovery and development (Miyata, O., et al., 2002).
Material Science and Polymer Chemistry
In the realm of material science, the synthesis of transparent aromatic polyimides with high refractive index and small birefringence demonstrates the role of specific structural features, such as thiophenyl substituents, in influencing material properties. Tapaswi et al. (2015) illustrate how the incorporation of sulfur-containing groups into polyimides can significantly affect their optical and thermomechanical properties. This underscores the potential of compounds like this compound to influence the design and synthesis of new materials with desired optical characteristics (Tapaswi, P., et al., 2015).
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indol-3-yl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F6N3S/c24-22(25,26)15-6-3-5-14(11-15)13-33-21-20(18-9-1-2-10-19(18)30-21)32-31-17-8-4-7-16(12-17)23(27,28)29/h1-12,30H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJMVWCDNLSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)N=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2753595.png)
![1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2753596.png)
![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2753603.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2753604.png)
![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)



![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)

![N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine](/img/structure/B2753617.png)
